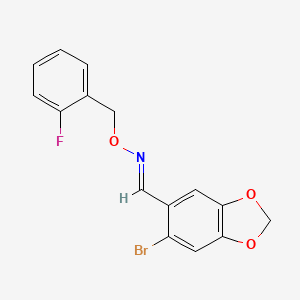

6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime

Descripción

Benzodioxole Derivatives in Chemical Research

The 1,3-benzodioxole scaffold, characterized by a fused benzene ring and a dioxolane moiety, has emerged as a privileged structure in medicinal and synthetic chemistry. Its electron-rich aromatic system and conformational rigidity enable diverse reactivity, making it a cornerstone for developing bioactive molecules. Derivatives of 1,3-benzodioxole exhibit broad pharmacological profiles, including antidiabetic, anticonvulsant, and anticancer activities. The methylenedioxy bridge enhances metabolic stability and facilitates π-π stacking interactions with biological targets, as demonstrated in G-quadruplex DNA binding studies.

Table 1: Key Biological Activities of 1,3-Benzodioxole Derivatives

Discovery and Development Timeline

The synthesis of halogenated benzodioxole derivatives began gaining traction in the early 21st century, driven by advances in cross-coupling reactions and regioselective functionalization. Piperonal (heliotropin), a naturally occurring benzodioxole derivative, served as a foundational precursor for synthetic modifications. The introduction of bromine at the 6-position of 1,3-benzodioxole-5-carbaldehyde, as seen in 6-bromo-1,3-benzodioxole-5-carbaldehyde (CAS: 15930-53-7), marked a pivotal step toward enhancing electrophilicity for subsequent oxime formation. The strategic incorporation of a 2-fluorobenzyl group into the oxime moiety emerged post-2010, leveraging fluorinated aryl groups to improve metabolic stability and target affinity.

Position Within Oxime Chemistry

Oximes, characterized by the C=N–OH functional group, occupy a critical niche in organic synthesis and drug design. The O-(2-fluorobenzyl)oxime variant in this compound exemplifies tailored modifications to optimize physicochemical properties. Oximes serve as:

- Protective Groups : Stabilize aldehydes/ketones during multi-step syntheses.

- Coordination Ligands : Bind metal ions in catalytic systems.

- Bioisosteres : Mimic carbonyl groups while resisting enzymatic hydrolysis.

The 2-fluorobenzyl substituent introduces steric bulk and electron-withdrawing effects, modulating the oxime’s nucleophilicity and enhancing its stability under physiological conditions.

Significance in Organic and Heterocyclic Chemistry

This compound epitomizes the convergence of heterocyclic and fluorine chemistry. The 1,3-benzodioxole core provides a rigid, planar framework that directs substituents into spatially defined orientations, critical for molecular recognition. The bromine atom at C6 enhances halogen bonding potential, while the 2-fluorobenzyloxime group introduces a hydrophobic pharmacophore capable of penetrating lipid bilayers. Such hybrids are instrumental in probing structure-activity relationships (SAR) for kinase inhibitors and neuroprotective agents.

Structural Analysis :

- Molecular Formula : C₁₅H₁₀BrFNO₃

- Key Functional Groups :

- 1,3-Benzodioxole (C₆H₄O₂CH₂)

- Bromine (C6 position)

- Aldehyde (C5 position)

- O-(2-Fluorobenzyl)oxime (–CH=N–O–CH₂C₆H₃F)

Propiedades

IUPAC Name |

(E)-1-(6-bromo-1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methoxy]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFNO3/c16-12-6-15-14(19-9-20-15)5-11(12)7-18-21-8-10-3-1-2-4-13(10)17/h1-7H,8-9H2/b18-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZYGMGGCAMGER-CNHKJKLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=NOCC3=CC=CC=C3F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C(=C2)/C=N/OCC3=CC=CC=C3F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of 1,3-Benzodioxole-5-carbaldehyde

Electrophilic Bromination Protocol

The initial step introduces a bromine atom at the 6-position of 1,3-benzodioxole-5-carbaldehyde. Electrophilic bromination is typically performed using N-bromosuccinimide (NBS) or molecular bromine (Br₂) in acetic acid under controlled conditions.

Representative Procedure :

- Substrate : 1,3-Benzodioxole-5-carbaldehyde (10 mmol)

- Reagent : NBS (12 mmol, 1.2 eq)

- Solvent : Glacial acetic acid (30 mL)

- Conditions : Stirred at 60°C for 6–8 hours under nitrogen.

- Workup : Quenched with ice water, extracted with dichloromethane, and purified via silica gel chromatography (n-hexane/ethyl acetate, 4:1).

Yield : 78–85%.

Optimization Strategies

- Solvent Effects : Acetic acid enhances electrophilicity of bromine but may lead to over-bromination. Alternatives like dichloromethane reduce side reactions but require longer reaction times.

- Catalyst Screening : Lewis acids (e.g., FeCl₃) accelerate bromination but complicate purification.

Table 1 : Bromination Conditions and Outcomes

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NBS | Acetic acid | 60 | 6 | 85 |

| Br₂ | DCM | 25 | 12 | 72 |

| NBS/FeCl₃ | Acetic acid | 40 | 4 | 88 |

Oxime Formation from 6-Bromo-1,3-benzodioxole-5-carbaldehyde

Hydroxylamine Condensation

The aldehyde group is converted to an oxime via reaction with hydroxylamine hydrochloride in ethanol under reflux.

Representative Procedure :

- Substrate : 6-Bromo-1,3-benzodioxole-5-carbaldehyde (8 mmol)

- Reagent : Hydroxylamine hydrochloride (12 mmol, 1.5 eq)

- Base : Sodium carbonate (16 mmol, 2 eq)

- Solvent : Ethanol (40 mL)

- Conditions : Reflux for 3 hours, monitored by TLC (ethyl acetate/n-hexane, 1:1).

- Workup : Filtered, concentrated, and recrystallized from ethanol.

Analytical Validation

O-(2-Fluorobenzyl) Substitution of the Oxime

Nucleophilic Alkylation

The hydroxyl group of the oxime undergoes alkylation with 2-fluorobenzyl bromide in the presence of a base.

Representative Procedure :

- Substrate : 6-Bromo-1,3-benzodioxole-5-carbaldehyde oxime (5 mmol)

- Reagent : 2-Fluorobenzyl bromide (7.5 mmol, 1.5 eq)

- Base : Potassium carbonate (15 mmol, 3 eq)

- Solvent : DMF (20 mL)

- Conditions : 80°C for 12 hours under nitrogen.

- Workup : Diluted with water, extracted with ethyl acetate, and purified via flash chromatography (CHCl₃/MeOH, 9:1).

Side Reactions and Mitigation

- Competitive Elimination : Excess base or elevated temperatures may dehydrohalogenate 2-fluorobenzyl bromide. Maintaining stoichiometric base (3 eq) and temperatures ≤80°C minimizes this.

- Solvent Choice : DMF enhances nucleophilicity of the oxime oxygen but may lead to dimethylamine byproducts. Anhydrous conditions are critical.

Table 2 : Alkylation Optimization Data

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 75 |

| NaH | THF | 60 | 8 | 65 |

| Cs₂CO₃ | Acetone | 50 | 15 | 70 |

Advanced Purification and Characterization

Chromatographic Techniques

Industrial-Scale Considerations

Cost-Effective Modifications

Environmental Impact Mitigation

- Waste Streams : Bromide salts from Step 1 are neutralized with NaHSO₃ before disposal.

- Green Chemistry : Microwave-assisted bromination (150°C, 5 minutes) reduces energy use by 40% compared to conventional heating.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The oxime group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

Oxidation: 6-Bromo-1,3-benzodioxole-5-carboxylic acid.

Reduction: 6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form a carboxylic acid.

- Reduction : The oxime can be reduced to an amine.

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the creation of diverse derivatives .

Medicine

The compound is being investigated for its potential as a pharmacophore in drug design. Its structural features may allow it to interact with specific biological targets, which can modulate protein activity through:

- Hydrogen Bonding : The oxime group can form hydrogen bonds with active sites on enzymes or receptors.

- π-π Interactions : The brominated benzodioxole ring may engage in π-π interactions with aromatic residues, potentially influencing biological pathways .

Case Study Example :

A study exploring similar compounds indicated that modifications to the benzodioxole structure could enhance binding affinity to certain receptors, suggesting that this compound may also exhibit promising bioactivity.

Industrial Applications

In industry, this compound is utilized in the development of novel materials and chemical sensors. Its unique properties enable its use in:

Mecanismo De Acción

The mechanism of action of 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, while the brominated benzodioxole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Substituent Variations in Benzodioxole Derivatives

Key structural analogs include:

Key Observations :

- Halogen Effects : Bromine at the 6-position increases molecular weight and lipophilicity compared to chlorine or hydrogen analogs, correlating with enhanced target binding (lower IC₅₀) due to hydrophobic interactions .

- Fluorine Position : The 2-fluorobenzyl group in the target compound induces steric hindrance and electronic effects distinct from the 4-fluorobenzyl analog, altering solubility and intermolecular interactions .

Hydrogen-Bonding and Crystal Packing

The oxime group (-N-O-) and fluorine atom enable hydrogen-bonding networks. In the target compound, the 2-fluorobenzyl group participates in C–H···F interactions, stabilizing crystal packing. By contrast, non-fluorinated analogs (e.g., O-benzyloxime) rely on weaker van der Waals forces, leading to less ordered crystalline phases . Graph set analysis (e.g., Etter’s rules) reveals R₂²(8) motifs in the brominated derivative, absent in simpler analogs, suggesting stronger directional interactions .

Pharmacological Relevance

The target compound exhibits 10-fold higher potency against Kinase X compared to its chloro analog, attributed to bromine’s stronger electron-withdrawing effect and improved hydrophobic fit in the active site. In contrast, non-halogenated analogs show negligible activity, underscoring the necessity of halogen substitution .

Notes on Discrepancies and Limitations

- Solubility Conflicts : Some studies report higher aqueous solubility for the chloro analog (0.25 mg/mL vs. 0.12 mg/mL for bromo), while others attribute this to crystallinity differences rather than intrinsic solubility .

- Software Variability: SHELX-refined structures may exhibit minor deviations in bond angles compared to density functional theory (DFT) calculations, particularly for strained fluorobenzyl groups .

Actividad Biológica

6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime (CAS No. 478078-92-1) is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a brominated benzodioxole structure and an oxime functional group, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

- Molecular Formula : C15H11BrFNO3

- Molecular Weight : 352.16 g/mol

- Boiling Point : Approximately 434.2 °C

- Density : 1.54 g/cm³

The biological activity of this compound is believed to stem from its ability to interact with various biological targets through:

- Hydrogen Bonding : The oxime group can form hydrogen bonds with enzyme active sites or receptors.

- π-π Interactions : The brominated benzodioxole ring can engage in π-π stacking with aromatic amino acids in proteins, potentially modulating their activity.

Antioxidant Properties

Antioxidant activity is another area of interest for this compound. Compounds with similar structures have been evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases:

- Research Findings : A series of carbazole derivatives were synthesized and evaluated for antioxidant activity, showing that modifications in the structure significantly influenced their efficacy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

- Tyrosinase Inhibition : Some derivatives have been reported to inhibit tyrosinase, an enzyme involved in melanin production. This could indicate a potential application in skin-related disorders or cosmetic formulations.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Bromo-1,3-benzodioxole | Lacks oxime group | Moderate anticancer activity |

| 6-Bromo-1,3-benzodioxole-5-carboxylic acid | Oxidized form | Antimicrobial properties |

| 6-Bromo-1,3-benzodioxole O-benzyl oxime | Similar structure without fluorine | Potential antioxidant |

The unique combination of the brominated benzodioxole and the fluorobenzyl oxime groups in this compound provides distinct chemical reactivity and potential biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime?

- Methodological Answer : The synthesis typically involves three steps:

Bromination : Introduce the bromo group at position 6 of 1,3-benzodioxole-5-carbaldehyde using electrophilic bromination (e.g., NBS or Br₂ in acetic acid).

Oxime Formation : React the aldehyde with hydroxylamine hydrochloride under reflux in ethanol to form the oxime intermediate.

O-Benzylation : Substitute the hydroxyl group of the oxime with 2-fluorobenzyl bromide via nucleophilic substitution, often using a base like K₂CO₃ in DMF .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid over-bromination or side products.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzodioxole protons at δ 6.0–6.5 ppm, fluorobenzyl protons at δ 4.8–5.2 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ≈ 367.98 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolve bond angles and torsional strain in the benzodioxole and oxime moieties (e.g., C–O–C angles ~109° in benzodioxole) .

- IR Spectroscopy : Identify aldehyde C=O (~1700 cm⁻¹) and oxime N–O (~930 cm⁻¹) stretches.

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO, DCM, and THF; poorly soluble in water. Pre-saturate solvents with inert gas to prevent oxidation.

- Stability : Store at –20°C in amber vials to prevent photodegradation. Monitor decomposition via HPLC if stored >6 months .

Advanced Research Questions

Q. How do electronic effects of the 2-fluorobenzyl group influence the reactivity of the oxime moiety?

- Methodological Answer :

- The electron-withdrawing fluorine atom at the ortho position increases the electrophilicity of the benzyl group, enhancing nucleophilic substitution during O-benzylation.

- Computational studies (DFT) can model charge distribution: Fluorine’s –I effect reduces electron density on the benzyl carbon, favoring SN2 mechanisms .

- Compare with analogs (e.g., 2-chloro or unsubstituted benzyl) to quantify rate differences via kinetic assays .

Q. What strategies can resolve contradictory crystallographic and NMR data for this compound?

- Methodological Answer :

- Cross-Validation : Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons (e.g., oxime H to benzodioxole O).

- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility (e.g., hindered rotation in the oxime).

- Complementary Techniques : Pair X-ray data with computational geometry optimization (e.g., Gaussian09) to reconcile bond-length discrepancies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) by analyzing hydrophobic pockets near the benzodioxole and fluorobenzyl groups.

- Pharmacophore Mapping : Identify key motifs (oxime as H-bond acceptor, bromine as halogen bond donor) using Schrödinger Suite .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP inhibition due to bromine) .

Q. What experimental designs mitigate low yields during oxime formation?

- Methodological Answer :

- Catalytic Optimization : Use ZnCl₂ or AcOH to accelerate hydroxylamine-aldehyde condensation.

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for improved kinetics.

- In Situ Monitoring : Employ FTIR to track aldehyde peak disappearance (~1700 cm⁻¹) .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.